2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
Overview
Description
The compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-, represents a novel class of silatranes. These compounds are characterized by the presence of a silicon atom pentacoordinated with various substituents, including oxygen and nitrogen atoms, which form a bicyclic structure. The unique feature of these molecules is the silicon-nitrogen coordination bond, which is a key factor in their chemical behavior and properties .
Synthesis Analysis
The synthesis of these silatranes involves the reaction of organotrimethoxysilanes with N-bis(2-hydroxyethyl)aminoacetic acid. This process results in the formation of the pentacoordinated silicon compounds with varying substituents depending on the starting materials used. The synthesis is notable for its ability to produce a range of compounds with different properties by altering the organotrimethoxysilane used in the initial reaction .
Molecular Structure Analysis
The molecular structure of these silatranes has been elucidated using X-ray diffraction (XRD) methods. For instance, the crystal structure of a derivative, 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-ylmethyl-2-methylacrylate, was determined to have a distorted trigonal bipyramidal coordination polyhedron around the silicon atom. The N→Si coordination bond length was found to be 2.099 Å, indicating a strong interaction between the silicon and nitrogen atoms .
Chemical Reactions Analysis
The chemical reactivity of these silatranes is influenced by the pentacoordination of the silicon atom. The solvolytic stability of these compounds is compared with that of simple acyloxysilanes, and it has been found that the basicity of the nitrogen within the silatrane structure is significantly reduced. This decreased basicity affects the chemical reactions that the compound can participate in, as well as its reactivity with other substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of the silatranes are dependent on the substituents attached to the silicon atom. The NMR spectra of these compounds provide insight into the electronic environment of the silicon and the substituents, which is influenced by the pentacoordination. The basicity of the nitrogen and the NMR data vary with different substituents, indicating that the electronic properties of these molecules can be fine-tuned by changing the substituents . Additionally, the synthesis of 1-(O,O-dialkyl phosphorylamido)propyl-5-aza-2,8,9-trioxa-1-silatricyclo[3,3,3,01,5] undecanes has been achieved, and their structures were confirmed by various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. The reaction conditions for these syntheses have been optimized based on the related reaction mechanisms, further highlighting the tunability of these compounds' properties .
properties
IUPAC Name |
3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3Si/c10-2-1-9-15-12-6-3-11(4-7-13-15)5-8-14-15/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMLPXXYGTRHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170523 | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
CAS RN |
17869-27-1 | |
Record name | 1-(3-Aminopropyl)silatrane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17869-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl}propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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